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molecular formula C5H5NO3S B1343451 2-(Hydroxymethyl)thiazole-4-carboxylic acid CAS No. 221322-09-4

2-(Hydroxymethyl)thiazole-4-carboxylic acid

Cat. No. B1343451
M. Wt: 159.17 g/mol
InChI Key: YCWNCBVSNHZJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273774B2

Procedure details

Sodium hydride (0.151 g, 3.77 mmol) was added to a solution of 2-(hydroxymethyl)thiazole-4-carboxylic acid (0.2 g, 1.26 mmol) in DMF (2 mL) and stirred for 20 min. Methyl iodide (0.236 mL, 3.77 mmol) was added and the reaction stirred for a further 2 h. Water (2 mL) was added, followed by NaOH (0.251 g, 6.28 mmol) and stirred for 20 h. The reaction mixture was heated at 60° C. for 5 h then cooled to RT, acidified with 2M HCl and purified by reverse phase HPLC with MeCN/aqTFA as eluent to afford the sub-title compound as a white solid. Yield: 31 mg
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.236 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.251 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=1.[CH3:13]I.[OH-].[Na+].Cl>CN(C=O)C.O>[CH3:13][O:3][CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.151 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.2 g
Type
reactant
Smiles
OCC=1SC=C(N1)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.236 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.251 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for a further 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC with MeCN/aqTFA as eluent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COCC=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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